4-(Pyridin-3-yl)phenol

Übersicht

Beschreibung

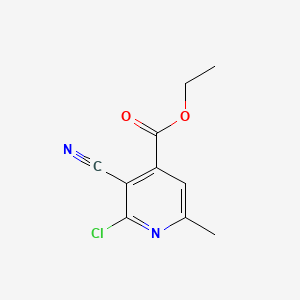

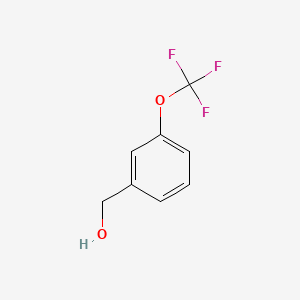

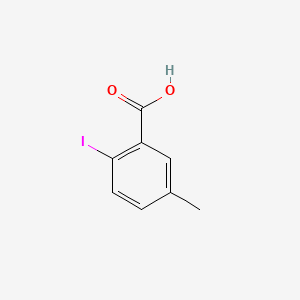

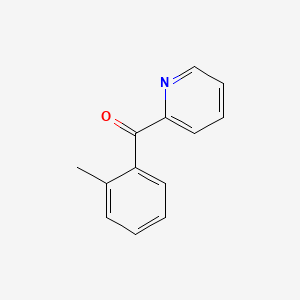

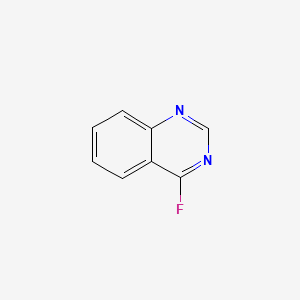

4-(Pyridin-3-yl)phenol, also known as 4-(3-pyridinyl)phenol, is an organic compound with the molecular formula C11H9NO. It consists of a phenol group attached to a pyridine ring at the 4-position.

Wissenschaftliche Forschungsanwendungen

4-(Pyridin-3-yl)phenol has a wide range of applications in scientific research:

Biochemische Analyse

Biochemical Properties

Phenol, 4-(3-pyridinyl)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and thereby reducing oxidative damage . Additionally, phenol, 4-(3-pyridinyl)- can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

Phenol, 4-(3-pyridinyl)- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms . Furthermore, phenol, 4-(3-pyridinyl)- has been observed to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .

Molecular Mechanism

At the molecular level, phenol, 4-(3-pyridinyl)- exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators . Additionally, phenol, 4-(3-pyridinyl)- can activate transcription factors like Nrf2, leading to increased expression of antioxidant genes . These interactions result in a cascade of molecular events that modulate cellular responses and maintain cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenol, 4-(3-pyridinyl)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that phenol, 4-(3-pyridinyl)- can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of phenol, 4-(3-pyridinyl)- vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At high doses, phenol, 4-(3-pyridinyl)- can exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Phenol, 4-(3-pyridinyl)- is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . Additionally, phenol, 4-(3-pyridinyl)- can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, phenol, 4-(3-pyridinyl)- is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, phenol, 4-(3-pyridinyl)- can interact with membrane transporters, influencing its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of phenol, 4-(3-pyridinyl)- is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular responses . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Pyridin-3-yl)phenol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated phenol in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyridin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate and potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Sodium borohydride is frequently used as a reducing agent.

Major Products Formed

Oxidation: Quinones

Reduction: Phenols

Substitution: Various substituted phenols and pyridines depending on the specific reaction conditions .

Wirkmechanismus

The mechanism of action of 4-(Pyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage . Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-(Pyridin-3-yl)phenol can be compared with other similar compounds, such as:

Phenol: A simpler compound with a single phenol group, lacking the pyridine ring.

Pyridine: A basic heterocyclic compound without the phenol group.

4-(2-pyridinyl)phenol: A structural isomer with the pyridine ring attached at the 2-position instead of the 3-position.

Uniqueness

The unique combination of a phenol group and a pyridine ring in this compound imparts distinct chemical and biological properties that are not observed in simpler phenols or pyridines. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

IUPAC Name |

4-pyridin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTVIWDQIXIEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218398 | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68223-13-2 | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068223132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.